molecular formula C18H31FSn B104304 Tributyl(4-fluorophenyl)stannane CAS No. 17151-47-2

Tributyl(4-fluorophenyl)stannane

Cat. No. B104304
CAS RN: 17151-47-2
M. Wt: 385.1 g/mol
InChI Key: FLPKMHDTSOPPOJ-UHFFFAOYSA-N
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Description

Tributyl(4-fluorophenyl)stannane, or TBFPS, is an organostannane compound that has been used in a variety of scientific research applications. It is a colorless liquid with a boiling point of around 200°C and a melting point of around -30°C. TBFPS has a relatively low vapor pressure and is relatively non-toxic, making it a suitable compound for laboratory experiments. It is also a versatile compound, with a wide range of potential applications in the fields of organic synthesis and medicinal chemistry.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Tributyl(3,3,3-trifluoro-1-propynyl)stannane, a compound closely related to Tributyl(4-fluorophenyl)stannane, has been used in the synthesis of various trifluoromethylated heterocyclic compounds. These compounds, such as (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole, have been found useful as building blocks for introducing functional groups like aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).

Palladium-Catalyzed Carbonylative Coupling

In a related context, tributyl(1-fluorovinyl)stannane, a compound similar in structure to this compound, has been used in palladium-catalyzed carbonylative coupling reactions. This process successfully yields aryl 1-fluorovinyl ketones, indicating potential applications in organic synthesis (Hanamoto, Handa, & Mido, 2002).

Insertion of CO2 into Palladium Allyl Bond

Tributyl(allyl)stannane, closely related to this compound, has been used in the study of CO2 insertion into a palladium allyl bond. This process forms part of a catalytic cycle where the transmetalation between tin and palladium is the rate-determining step, showing potential for applications in catalysis and organic synthesis (Johansson & Wendt, 2007).

Synthesis of β-Substituted (Allyl)Tributylstannane

A novel tributyl-[(2-methylidene-4,4-diethoxy)butyl]stannane was synthesized and applied in asymmetric allylation, indicating its utility in the synthesis of optically active homoallylic alcohol. This highlights the role of such stannanes in stereocontrolled synthesis and the creation of complex organic molecules (Masyuk & Mineeva, 2016).

Preparation and Characterization of Organotin Compounds

Preparation methods and characterization of various organotin compounds, which include tributylstannane derivatives, have been studied. These methods focus on synthesis, handling, and storage, which are crucial for their application in various scientific research contexts (Luescher, Jindakun, & Bode, 2018).

Safety and Hazards

Tributyl(4-fluorophenyl)stannane is considered hazardous. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may damage fertility, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Tributyl(4-fluorophenyl)stannane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound acts as a reagent in the Stille coupling reaction, where it interacts with palladium catalysts to form carbon-carbon bonds. This interaction is crucial for the synthesis of complex organic molecules. Additionally, this compound can interact with other biomolecules, such as nucleophiles, to facilitate various chemical transformations .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to interfere with the normal functioning of certain enzymes, leading to changes in metabolic pathways. Additionally, this compound can impact cell signaling pathways by binding to specific receptors or proteins, thereby modulating their activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to various biomolecules, including enzymes and receptors, to exert its effects. For example, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various byproducts. These byproducts can have different effects on cells and may contribute to the compound’s overall impact on cellular function. Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes. Studies have shown that high doses of this compound can be toxic to cells, leading to adverse effects such as cell death or impaired cellular function. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a specific response in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can have different effects on cellular function and may contribute to the overall impact of this compound on metabolic flux and metabolite levels. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can interact with various transporters and binding proteins, facilitating its movement across cell membranes and within different cellular compartments. Additionally, this compound can accumulate in specific tissues or organs, leading to localized effects on cellular function. The distribution of the compound within cells and tissues can also influence its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, the compound can be targeted to other organelles, such as the mitochondria or endoplasmic reticulum, where it can influence various cellular processes .

properties

IUPAC Name

tributyl-(4-fluorophenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPKMHDTSOPPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31FSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372111
Record name tributyl(4-fluorophenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17151-47-2
Record name tributyl(4-fluorophenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-bromo-4-fluorobenzene (1.75 g, 10.0 mmol, 1.00 equiv) in Et2O (25 mL) at −78° C. was added tBuLi (1.7 M in pentane, 11.8 mL, 20 mmol, 2.0 equiv). The reaction mixture was stirred at −78° C. for 30 min before the addition of nBu3SnCl (3.26 g, 10.0 mmol, 1.00 equiv). The reaction mixture was warmed to 23° C. and stirred for 1.0 hr before being filtered through a plug of neutral alumina. The filtrate was concentrated in vacuo to afford 3.76 g of the title compound as a colorless oil (98% yield).
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
nBu3SnCl
Quantity
3.26 g
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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